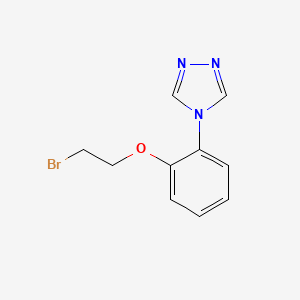
Oxazol-4-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazol-4-ylboronic acid is a boronic acid derivative used in organic chemistry and related fields . It has the molecular formula C3H4BNO3 and a molecular weight of 112.88 g/mol .
Synthesis Analysis
Isthis compound is a reagent that offers an easy DNA-compatible cyanomethylation procedure with high yield . The reaction of cyanomethylation of the heteroaryl halides or triflates proceeds by a tandem process involving palladium-mediated Suzuki−Miyaura coupling and base-promoted isoxazole fragmentation .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used as a reagent in the cyanomethylation of heteroaryl halides or triflates . This process involves a tandem process of palladium-mediated Suzuki−Miyaura coupling and base-promoted isoxazole fragmentation .Physical and Chemical Properties Analysis
This compound has a molecular weight of 112.88 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 113.0284232 g/mol . The topological polar surface area is 66.5 Ų .作用機序
Target of Action
Oxazol-4-ylboronic acid is primarily used as a reagent in the process of DNA-compatible cyanomethylation . It interacts with (hetero)aryl halides or triflates, which are its primary targets . These targets play a crucial role in the formation of new chemical entities through a process known as Suzuki–Miyaura coupling .
Mode of Action
The interaction of this compound with its targets involves a tandem process. This process includes palladium-mediated Suzuki–Miyaura coupling and base-promoted isoxazole fragmentation . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the cyanomethylation of (hetero)aryl halides or triflates . The process of cyanomethylation involves the addition of a cyano group (-CN) to a molecule, thereby altering its structure and properties. The downstream effects of this process can lead to the efficient conversion of heteroaryl halides and aryl triflates into corresponding products .
Pharmacokinetics
It is known to be a solid, bench-stable reagent that is well soluble in polar solvents . This suggests that it may have good bioavailability for use in chemical reactions.
Result of Action
The result of this compound’s action is the efficient conversion of heteroaryl halides and aryl triflates into corresponding products . After the reaction, the product can be converted into the corresponding carboxylic acids . This transformation is crucial in the synthesis of new chemical entities.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of palladium, a catalyst, is essential for the Suzuki–Miyaura coupling process . Additionally, the solubility of this compound in polar solvents suggests that the solvent environment can significantly impact its efficacy and stability .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Oxazol-4-ylboronic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The reaction of cyanomethylation of the heteroaryl halides or triflates proceeds by a tandem process involving palladium-mediated Suzuki−Miyaura coupling and base-promoted isoxazole fragmentation . This process doesn’t damage DNA in a significant way .
Cellular Effects
Preliminary studies suggest that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves a tandem process involving palladium-mediated Suzuki−Miyaura coupling and base-promoted isoxazole fragmentation . This process doesn’t damage DNA in a significant way .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and well soluble in polar solvents .
Metabolic Pathways
It is known that the compound plays a role in the cyanomethylation of heteroaryl halides or triflates .
特性
IUPAC Name |
1,3-oxazol-4-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO3/c6-4(7)3-1-8-2-5-3/h1-2,6-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVMUAJKHQHWNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC=N1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

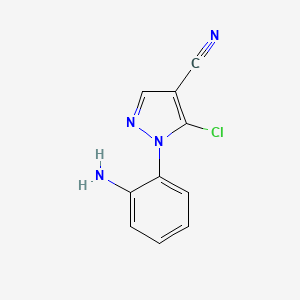
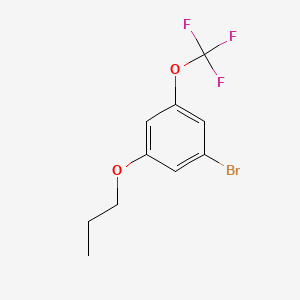
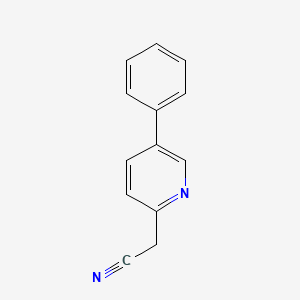

![3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B572958.png)


![2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B572963.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol](/img/structure/B572964.png)
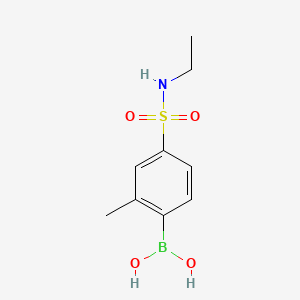
![Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B572967.png)
![N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B572968.png)
